2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride
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Overview
Description
2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride is a compound that belongs to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that contains both pyrazole and pyridine rings, making it a versatile structure for drug design and development .
Preparation Methods
The synthesis of 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often using automated and scalable processes .
Chemical Reactions Analysis
2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of ATP binding at the kinase domain, leading to the inhibition of kinase activity .
Comparison with Similar Compounds
2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds also exhibit significant biological activities and are used as anticancer agents.
Pyrazolo[3,4-d]pyrimidines: Known for their kinase inhibitory properties, these compounds are structurally similar but differ in their specific biological targets.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have been studied for their potential as enzyme inhibitors and anticancer agents.
The uniqueness of this compound lies in its specific interaction with CDK2 and its potential for targeted cancer therapy .
Properties
CAS No. |
2758001-41-9 |
---|---|
Molecular Formula |
C9H13Cl2N3 |
Molecular Weight |
234.1 |
Purity |
95 |
Origin of Product |
United States |
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